5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
Overview
Description
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is a chemical compound with the molecular formula C8H5ClN2O3 . It is also known by its English name 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods. One approach involves the use of 2-amino and 2-mercapto substituted benzothiazoles . These compounds are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.66 g/mol . It has a topological polar surface area of 87 Ų and a complexity of 248 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Organic Synthesis and Green Chemistry
Benzothiazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), serve as versatile intermediates in the preparation of metal passivators and light-sensitive materials. A practical, environmentally benign method has been developed for synthesizing such compounds, highlighting the role of benzothiazoles in green chemistry (Gu et al., 2009).
Medicinal Chemistry: Structural Activity and Therapeutic Potential
Benzothiazoles are crucial in medicinal chemistry due to their broad spectrum of biological activities. Structural modifications on the benzothiazole scaffold, particularly at the C-2 and C-6 positions, are critical for enhancing biological activities. These derivatives have shown a variety of pharmacological actions, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities (Bhat & Belagali, 2020; Kamal et al., 2015).
Pharmacological Activities
Recent advancements have focused on benzothiazole derivatives for their potential as chemotherapeutics. These compounds, particularly 2-arylbenzothiazoles, have emerged as significant pharmacophores in antitumor agents' development. Their promising biological profile and synthetic accessibility have attracted interest in designing new benzothiazoles as potential chemotherapeutics (Ahmed et al., 2012).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been extensively studied as antimicrobial and antiviral agents. This research is particularly relevant in the context of the growing prevalence of multi-drug-resistant pathogens and the emergence of new viral diseases. Benzothiazole derivatives have been suggested as active candidates for new antimicrobial or antiviral agents (Elamin et al., 2020).
Future Directions
Benzothiazoles, including 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole, are of great interest for researchers due to their high biological and pharmacological activity . They are considered modern trends in synthesizing biologically active and industrially demanded compounds . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
Mechanism of Action
Mode of Action
It’s known that benzoxazole derivatives can interfere with various biological processes, which might give us a hint about the possible interactions of this compound with its targets .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple pathways .
Result of Action
Some benzoxazole derivatives have shown potent antiulcer, anti-inflammatory, antitumor, antifeedant, and acaricidal activities .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, it can modulate the activity of signaling proteins, leading to changes in gene expression and metabolic activity . These effects can result in altered cell function, including changes in growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and altered metabolic activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux and metabolite levels, leading to changes in overall cellular metabolism . By interacting with key enzymes, this compound can modulate the activity of metabolic pathways, influencing the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for determining its overall impact on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments . By understanding the subcellular localization of this compound, researchers can gain insights into its specific roles in cellular processes .
Properties
IUPAC Name |
5-chloro-2-methyl-6-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFTTCECGSAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353958 | |
Record name | 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-77-7 | |
Record name | 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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